molecular formula C14H21NO B1296021 N-(4-methoxybenzyl)cyclohexanamine CAS No. 63674-11-3

N-(4-methoxybenzyl)cyclohexanamine

Cat. No.: B1296021
CAS No.: 63674-11-3
M. Wt: 219.32 g/mol
InChI Key: XBULMJLIEXHYQR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)cyclohexanamine is a chemical compound with the molecular formula C14H21NO and an average mass of 219.33 g/mol . This secondary amine features a cyclohexane ring linked to a 4-methoxybenzyl group via a nitrogen atom. Researchers are interested in such structurally distinct secondary amines as potential substrates or intermediates in the study and development of biocatalytic processes . Specifically, engineered variants of enzymes like cyclohexylamine oxidase (CHAO), which are known to act on secondary amines, are valuable tools in organic synthesis for the deracemization of chiral amines to produce single enantiomers . Enantiomerically pure chiral amines are crucial building blocks for the synthesis of various agrochemicals and pharmaceuticals . Therefore, this compound holds significant value for research applications in medicinal chemistry, asymmetric synthesis, and biocatalysis, serving as a candidate for probing enzyme substrate specificity or as a synthetic intermediate. The product is intended for research and development purposes exclusively in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULMJLIEXHYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298142
Record name N-(4-methoxybenzyl)cyclohexanamine
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Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-11-3
Record name NSC121076
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for N-(4-methoxybenzyl)cyclohexanamine

Direct synthesis methods offer an efficient means of preparing this compound, often with high yields and operational simplicity.

Reductive amination is a widely used and versatile method for the formation of secondary and tertiary amines. jocpr.com This reaction involves the condensation of a carbonyl compound, in this case, 4-methoxybenzaldehyde (B44291), with an amine, cyclohexanamine, to form an imine intermediate. This intermediate is then reduced in situ to the desired amine, this compound. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially to avoid the reduction of the starting aldehyde. wikipedia.org For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by several factors, including the choice of solvent and the use of catalysts or activators. Solvents such as methanol (B129727), ethanol (B145695), dichloromethane, and tetrahydrofuran (B95107) are frequently used. commonorganicchemistry.comredalyc.org In some cases, the addition of a Lewis acid, like titanium(IV) isopropoxide (Ti(OiPr)₄), can enhance the reaction rate, particularly for less reactive substrates. commonorganicchemistry.com

Starting Materials Reducing Agent/Catalyst Solvent Key Features
Cyclohexanamine, 4-MethoxybenzaldehydeNaBH₄ / DOWEX®50WX8THFHigh yields (85-93%) and short reaction times. redalyc.org
Cyclohexanamine, 4-MethoxybenzaldehydeNaBH₃CNMethanolSelective reduction of the imine intermediate. masterorganicchemistry.com
Cyclohexanamine, 4-MethoxybenzaldehydeNaBH(OAc)₃DichloroethaneGood for water-sensitive reactions. commonorganicchemistry.com
Cyclohexanamine, 4-MethoxybenzaldehydeH₂ / Pd/C-A "green chemistry" approach using catalytic hydrogenation. wikipedia.org

An alternative approach involves a one-pot synthesis where the imine is formed and subsequently hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com This method avoids the need for stoichiometric reducing agents and is considered an environmentally friendly process. google.com

Transition metal-catalyzed reactions provide powerful tools for the formation of C-N bonds and the synthesis of aliphatic amines. acs.org Palladium-catalyzed N-alkylation has emerged as a particularly effective method due to its high efficiency, mild reaction conditions, and good selectivity. rsc.orgchemrxiv.org

One common strategy is the coupling of an amine with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of cyclohexanamine with 4-methoxybenzyl chloride or bromide in the presence of a palladium catalyst. These reactions often utilize a phosphine (B1218219) ligand to facilitate the catalytic cycle.

Another approach is the "borrowing hydrogen" methodology, a sustainable process where an alcohol is used as the alkylating agent. rsc.org In this case, 4-methoxybenzyl alcohol would react with cyclohexanamine. The palladium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The borrowed hydrogen is then used to reduce the resulting imine.

Reactants Catalyst System Reaction Type Advantages
Cyclohexanamine, 4-Methoxybenzyl HalidePalladium Catalyst + LigandN-AlkylationHigh efficiency and selectivity under mild conditions. rsc.orgchemrxiv.org
Cyclohexanamine, 4-Methoxybenzyl AlcoholPalladium CatalystBorrowing HydrogenSustainable, atom-economical process. rsc.org
Aniline/Nitroarene derivatives, AlkylaminesHeterogeneous Rh/Pt bimetallic nanoparticlesReductive Cross-AminationCatalyst can be recovered and reused. organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could be adapted for the synthesis of derivatives related to this compound. nih.govresearchgate.net A classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com For instance, the reaction of 4-methoxybenzaldehyde, cyclohexanamine, a suitable carboxylic acid, and an isocyanide would lead to an α-acylamino carboxamide derivative. nih.gov While this doesn't directly yield this compound, the resulting product could be a precursor for further transformations. The Ugi reaction is known for its high functional group tolerance and often proceeds with high yields. nih.govwikipedia.org

The Passerini three-component reaction is another valuable MCR that involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this would produce a more complex derivative rather than the target compound directly, but it offers a rapid way to build molecular complexity. nih.gov

Reaction Components Product Type Key Features
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideHigh convergence and atom economy, creates peptide-like structures. nih.govresearchgate.net
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideOne of the oldest isocyanide-based MCRs, high functional group tolerance. wikipedia.orgorganic-chemistry.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. This can be achieved by modifying either the cyclohexane (B81311) ring or the benzyl (B1604629) amine fragment.

Modifying the cyclohexane ring can introduce new functionalities and alter the steric and electronic properties of the molecule.

One approach is to start with a pre-functionalized cyclohexanone (B45756) or cyclohexylamine (B46788). For example, using a substituted cyclohexanone in the initial reductive amination with 4-methoxybenzylamine (B45378) would lead to a derivative with substituents on the cyclohexane ring.

Alternatively, the cyclohexane ring of this compound itself can be functionalized. However, this can be challenging due to the relative inertness of the C-H bonds of the cyclohexane ring. Strategies might involve radical halogenation followed by nucleophilic substitution, or directed C-H activation using a suitable directing group.

Research has shown the synthesis of 2-(4-methoxybenzyl)cyclohexyl β-D-glucopyranoside enantiomers, which involves the glucosylation of 2-(4-methoxybenzyl)cyclohexan-1-ol isomers. researchgate.net This demonstrates a method for introducing a significant functional group onto the cyclohexane ring.

The benzyl amine portion of the molecule offers numerous opportunities for modification.

The aromatic ring of the benzyl group can be substituted with various functional groups. This is typically achieved by starting with a correspondingly substituted benzaldehyde (B42025) in the reductive amination reaction. For example, using 3,4-dimethoxybenzaldehyde (B141060) or 4-chlorobenzaldehyde (B46862) instead of 4-methoxybenzaldehyde would yield analogues with different substitution patterns on the aromatic ring. nih.gov

The benzylic position can also be modified. For instance, starting with a ketone like 1-(4-methoxyphenyl)ethan-1-one instead of an aldehyde would introduce a methyl group at the benzylic carbon.

Furthermore, the nitrogen atom of the amine can be further alkylated or acylated to produce tertiary amines or amides, respectively. nih.gov For example, N-acetylation of the benzylamine (B48309) linker has been explored in the synthesis of related compounds. nih.gov

Modification Strategy Example Reactants Resulting Derivative
Substitution on the benzyl ringCyclohexanamine, 3,4-DimethoxybenzaldehydeN-(3,4-dimethoxybenzyl)cyclohexanamine
Modification at the benzylic positionCyclohexanamine, 1-(4-methoxyphenyl)ethan-1-oneN-(1-(4-methoxyphenyl)ethyl)cyclohexanamine
N-AcylationThis compound, Acetic AnhydrideN-acetyl-N-(4-methoxybenzyl)cyclohexanamine
N-AlkylationThis compound, Methyl IodideN-methyl-N-(4-methoxybenzyl)cyclohexanamine

Synthesis of Dithiocarbamate (B8719985) Ligands Incorporating the N-(4-methoxybenzyl) Moiety

The synthesis of dithiocarbamate ligands is a well-established process in coordination chemistry, valued for the ability of these ligands to form stable complexes with a wide range of transition metals. researchgate.net The general and highly efficient method for synthesizing dithiocarbamates involves a one-pot reaction between a primary or secondary amine, carbon disulfide (CS₂), and an alkyl halide, often without the need for a catalyst and under solvent-free conditions. organic-chemistry.org

The fundamental reaction proceeds via the nucleophilic addition of the amine to carbon disulfide. uokerbala.edu.iq For the synthesis of a dithiocarbamate ligand incorporating the N-(4-methoxybenzyl) moiety, this compound would serve as the secondary amine precursor. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol or water at low temperatures (e.g., <4°C) to form the corresponding dithiocarbamate salt. nih.govresearchgate.net

The general synthetic scheme can be represented as follows: this compound + CS₂ + KOH → Potassium N-(4-methoxybenzyl)-N-cyclohexyl dithiocarbamate + H₂O

This dithiocarbamate salt can then be reacted with a metal salt to form a metal-dithiocarbamate complex. For instance, reacting the potassium dithiocarbamate salt with a zinc(II) salt would yield a bis(N-(4-methoxybenzyl)-N-cyclohexyldithiocarbamato-S,S')zinc(II) complex. researchgate.net The dithiocarbamate ligand in such complexes typically coordinates to the metal center in a bidentate fashion through the two sulfur atoms. researchgate.net

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient, selective, and environmentally friendly methods for the synthesis of amines, including N-benzylated amines like this compound.

Photocatalytic and Electrochemical Approaches in N-Benzylation

Photocatalysis and electrochemistry offer green and mild alternatives to traditional N-benzylation methods. Photocatalytic approaches can facilitate the synthesis of secondary amines from azobenzenes and alcohols. For example, irradiating a mixture of an azobenzene (B91143) derivative and an alcohol in the presence of a TiO₂-supported palladium nanoparticle catalyst can produce secondary amines in high yields. rsc.org This process involves the photocatalytic oxidation of the alcohol to an aldehyde and the reduction of the azobenzene to an aniline, followed by catalytic condensation to an imine and subsequent photocatalytic hydrogenation to the secondary amine. rsc.org

A photoredox-catalyzed four-component reaction has also been developed for the atom-efficient synthesis of complex secondary amines. chemrxiv.org This method allows for the simultaneous formation of C-S, C-N, and C-C bonds under mild conditions in aqueous acetonitrile (B52724). chemrxiv.org

Electrochemical methods provide another powerful tool for C-N bond formation. The electrochemical reduction of nitroarenes can lead to the synthesis of various nitrogen-containing heterocycles. nih.gov More relevant to N-benzylation, electrochemical oxidation of hydroquinone (B1673460) in the presence of benzylic amines can generate substituted p-benzoquinones through a Michael-type addition, demonstrating a green method for forming C-N bonds. academie-sciences.fr Furthermore, ruthenium-catalyzed electrochemical C–H activation of benzamidine (B55565) hydrochlorides with internal alkynes has been reported for the synthesis of 1-aminoisoquinolines, involving the formation of new C-C and C-N bonds. rsc.org These electrochemical approaches, often conducted at constant current in undivided cells, offer a scalable and controlled way to synthesize complex amines. nih.govthieme-connect.de

Catalytic Systems in Amine Synthesis (e.g., Ruthenium-catalyzed C-N Bond Activation)

Transition metal-catalyzed reactions, particularly those involving ruthenium, have become a cornerstone for the synthesis of secondary amines through C-N bond activation. marquette.edu Ruthenium catalysts are effective in promoting the selective coupling of two different primary amines to form unsymmetrical secondary amines via a deaminative coupling reaction. marquette.edu This method is chemoselective and avoids the use of reactive reagents and the formation of wasteful byproducts. marquette.edu

Ruthenium-catalyzed C-N bond activation can also be applied in cross-coupling reactions. For instance, a ruthenium-catalyzed cross-coupling of ketones with organoboronic esters proceeds via the cleavage of an alkenyl C-N bond in an in-situ generated enamine. acs.org This halogen-free and step-economical method uses the ketone directly as an electrophile. acs.org Various ruthenium catalysts have been screened for such transformations, with Ru₃(CO)₁₂ often showing superior performance. acs.org

Ruthenium pincer complexes have demonstrated the ability to activate the N-H bond of amines, facilitating the synthesis of ureas from amines and DMF as a carbon monoxide surrogate. acs.orgnih.gov This process involves the liberation of hydrogen gas and avoids the direct use of toxic CO. acs.orgnih.gov The development of new ruthenium complexes, such as diphosphine-carbonyl complexes, continues to provide efficient precursors for C-C and C-N bond coupling reactions. rsc.org

Table 1: Comparison of Ruthenium Catalysts in C-N Bond Forming Reactions
CatalystReaction TypeKey FeaturesReference
Tetranuclear Ru-H complex with 4-(1,1-dimethylethyl)-1,2-benzenediol ligandDeaminative coupling of primary aminesHighly effective for selective synthesis of unsymmetric secondary amines. marquette.edu
Ru₃(CO)₁₂Cross-coupling of ketones with organoboronatesEssential for the reaction to proceed, leading to the formation of C-C bonds via C-N bond cleavage. acs.org
Ruthenium pincer complexUrea synthesis from amines and DMFActivates N-H bonds of amines, uses DMF as a CO surrogate, and liberates H₂. acs.orgnih.gov
[Ru(dppbz)(CO)₂Cl₂]Suzuki-type C-C and Buchwald-type C-N couplingServes as an excellent pre-catalyst for in-situ generation of the active Ru(0) species. rsc.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic methods for amines. rsc.orgrsc.org The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov Key metrics are used to evaluate the "greenness" of a chemical process.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org A higher atom economy indicates a greener process with less waste. For example, a reduction using molecular hydrogen can have a 100% atom economy, whereas a reduction with sodium borohydride has a lower atom economy due to the formation of byproducts. acs.org

The E-Factor (Environmental Factor) is another important metric, defined as the total weight of waste produced per kilogram of product. nih.gov A lower E-factor signifies a more environmentally friendly process. The pharmaceutical industry, for instance, has historically high E-factors, highlighting the opportunity for improvement through green chemistry. scientificupdate.com

Other metrics such as Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the final product, and Reaction Mass Efficiency (RME) also provide valuable insights into the sustainability of a synthesis. nih.govmdpi.com

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. acs.org Ruthenium-catalyzed reactions are a prime example. marquette.edu

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.govresearchgate.net

Renewable Feedstocks: Exploring the use of biomass-derived precursors for the synthesis of amines. rsc.orgdtu.dk

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. greenchemistry-toolkit.org Photocatalytic and electrochemical methods often offer milder reaction conditions. rsc.orgnih.gov

Reduction of Derivatives: Avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation. acs.orgnih.gov

Table 2: Key Green Chemistry Metrics for Synthesis Optimization
MetricDefinitionIdeal ValueSignificanceReference
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Measures how many atoms from the reactants are incorporated into the final product. acs.org
E-Factor (Environmental Factor)Total weight of waste / Weight of product0Indicates the amount of waste generated per unit of product. nih.govresearchgate.net
Process Mass Intensity (PMI)Total mass in a process / Mass of product1A holistic metric that includes all materials used in a process, including solvents and reagents. nih.gov
Reaction Mass Efficiency (RME)Mass of the desired product / Total mass of reactants100%Considers reaction yield and stoichiometry. nih.gov

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and related compounds can be achieved with greater efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Mechanistic Studies

Investigation of Amine Nucleophilicity and Basicity in Reaction Pathways

The nucleophilicity and basicity of an amine are fundamental to its chemical behavior. The nitrogen lone pair in N-(4-methoxybenzyl)cyclohexanamine allows it to participate in reactions as a nucleophile, attacking electron-deficient centers, and as a base, accepting a proton.

The basicity of an amine is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of its substituents. In this compound, the nitrogen is sp³ hybridized. Generally, the basicity of amines follows the trend of secondary amines being more basic than primary amines, which are more basic than ammonia. This is attributed to the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium (B1175870) cation formed upon protonation. The cyclohexyl group, being an alkyl group, contributes to this electron-donating effect.

However, the presence of the 4-methoxybenzyl group introduces more complex electronic interactions. While the benzyl (B1604629) group itself is electron-withdrawing compared to a simple alkyl group, the methoxy (B1213986) substituent in the para position is an electron-donating group through resonance. This donation of electron density towards the benzene (B151609) ring can, in turn, influence the electron density on the nitrogen atom. A kinetic study of the synthesis of N-(4-substituted phenyl) O-ethyl thioncarbamates showed that 4-methoxyaniline has a specific reaction rate constant, indicating the electronic influence of the methoxy group. researchgate.net In a related context, studies on the fragmentation of nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring can accelerate reaction rates by stabilizing positive charges that develop during the reaction. rsc.orgresearchgate.net

The nucleophilicity of amines generally correlates with their basicity, with more basic amines often being stronger nucleophiles. masterorganicchemistry.com However, steric hindrance can significantly impact nucleophilicity. The bulky cyclohexyl and 4-methoxybenzyl groups surrounding the nitrogen atom in this compound can sterically hinder its approach to an electrophilic center, potentially reducing its nucleophilic reactivity compared to less hindered secondary amines. For instance, a comparison of the nucleophilicity of various amines shows that sterically hindered amines like t-butylamine are significantly less nucleophilic than less hindered primary amines. masterorganicchemistry.com

The interplay of these electronic and steric factors determines the specific reactivity of this compound in different chemical transformations.

Mechanistic Studies of C-N Bond Formation and Cleavage Reactions

The formation and cleavage of the carbon-nitrogen (C-N) bonds are central to the chemistry of this compound.

C-N Bond Formation: The synthesis of this compound typically involves the formation of one or both of its C-N bonds. A common method is reductive amination, where cyclohexanone (B45756) reacts with 4-methoxybenzylamine (B45378) in the presence of a reducing agent. This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the final secondary amine. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the imine, and subsequent reduction of this imine.

C-N Bond Cleavage: The cleavage of the C-N bonds in this compound is a key reaction, particularly the cleavage of the N-benzyl bond. The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines in organic synthesis. Its utility stems from its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, conditions.

The cleavage of the N-(4-methoxybenzyl) bond can be achieved through various methods, most notably oxidative cleavage or hydrogenolysis.

Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used to remove the PMB group. The mechanism is thought to involve the oxidation of the electron-rich 4-methoxybenzyl group, leading to the formation of a stabilized benzylic carbocation. This intermediate is then attacked by a nucleophile (often water from the reaction mixture), leading to the release of the free amine and 4-methoxybenzaldehyde (B44291) as a byproduct. The electron-donating methoxy group is crucial for this process, as it facilitates the oxidation and stabilizes the carbocation intermediate.

Hydrogenolysis: The N-benzyl bond can also be cleaved by catalytic hydrogenation. This reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). The mechanism involves the adsorption of the molecule onto the catalyst surface and the subsequent reductive cleavage of the C-N bond.

These C-N bond cleavage reactions highlight the role of the 4-methoxybenzyl group as a versatile protecting group in multi-step organic syntheses. nih.gov

Influence of the 4-Methoxybenzyl Substituent on Reaction Kinetics and Selectivity

The 4-methoxybenzyl substituent has a pronounced influence on the kinetics and selectivity of reactions involving this compound.

Influence on Reaction Kinetics: The electronic properties of the 4-methoxybenzyl group can significantly affect reaction rates. The methoxy group is a strong electron-donating group through resonance (a +R effect), which increases the electron density of the benzene ring. This electronic effect can be transmitted to the benzylic carbon and, to a lesser extent, to the nitrogen atom.

In reactions where a positive charge develops on the benzylic carbon during the transition state, the electron-donating methoxy group provides significant stabilization. This is evident in the facile cleavage of the PMB group under oxidative conditions, as mentioned earlier. The stabilization of the incipient carbocation lowers the activation energy of the reaction, thus accelerating the rate of cleavage compared to an unsubstituted benzyl group. Studies on the fragmentation of related nitrobenzyl carbamate (B1207046) systems have quantitatively shown that electron-donating substituents on the benzyl ring accelerate fragmentation rates. rsc.orgresearchgate.net

Conversely, in reactions where the nitrogen atom acts as a nucleophile, the electronic effect of the 4-methoxybenzyl group is more complex. While the group is generally considered to be more electron-donating than a simple alkyl group, the delocalization of the nitrogen lone pair into the aromatic system is not possible as it is in aniline. Therefore, the primary electronic influence is the inductive effect of the benzyl group, which is generally electron-withdrawing. However, the para-methoxy substituent can modulate this effect.

Influence on Selectivity: The 4-methoxybenzyl group can also influence the selectivity of reactions. In reactions involving derivatization of the amine, the steric bulk of the PMB group, in conjunction with the cyclohexyl group, can direct incoming reagents to attack less hindered positions of other functional groups within the same molecule (chemoselectivity) or influence the stereochemical outcome of reactions at chiral centers (stereoselectivity).

For example, in reactions where this compound is used as a building block, the presence of the PMB protecting group allows for selective modification of other parts of the molecule. After these modifications are complete, the PMB group can be selectively removed without affecting other functional groups, demonstrating its role in achieving high chemoselectivity in complex syntheses.

Derivatization Potential and Chemoselective Transformations

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives, owing to the reactivity of the secondary amine and the potential for modification of the cyclohexyl and aromatic rings.

Derivatization at the Nitrogen Atom: The secondary amine functionality is a prime site for derivatization. It can undergo a range of reactions, including:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce further substituents on the nitrogen.

These derivatizations are fundamental in medicinal chemistry and materials science for fine-tuning the biological activity and physical properties of molecules.

Chemoselective Transformations: The presence of multiple reactive sites in this compound (the N-H bond, the aromatic ring, and the cyclohexyl ring) allows for chemoselective transformations. The 4-methoxybenzyl group, serving as a protecting group, is a key element in many of these selective reactions.

For instance, it is possible to perform reactions on the cyclohexyl ring or other parts of a larger molecule containing the this compound moiety, while the amine itself is protected. For example, functional groups on the cyclohexyl ring could be modified under conditions that would otherwise react with a free secondary amine. Following these transformations, the PMB group can be selectively cleaved to reveal the secondary amine, which can then be subjected to further reactions.

The aromatic ring of the 4-methoxybenzyl group is also susceptible to electrophilic aromatic substitution reactions. The strong activating effect of the methoxy group directs incoming electrophiles primarily to the ortho positions relative to the methoxy group. This allows for the introduction of additional functional groups onto the protecting group itself, which can be useful in certain synthetic strategies.

The ability to perform these chemoselective transformations makes this compound a valuable intermediate in the synthesis of complex target molecules, where precise control over the sequence of bond formation and cleavage is paramount.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for N-(4-methoxybenzyl)cyclohexanamine is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the distinct chemical environments of its constituent parts.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) group, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, the amine proton, and the protons of the cyclohexyl ring. The aromatic region would display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ha) ~7.20 Doublet (d) 2H
Aromatic (Hb) ~6.85 Doublet (d) 2H
Methoxy (CH₃O) ~3.78 Singlet (s) 3H
Benzylic (Ar-CH₂-N) ~3.70 Singlet (s) 2H
Amine (NH) Variable (broad singlet) Broad s 1H
Cyclohexyl (CH-N) ~2.50 Multiplet (m) 1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the two distinct aromatic carbons of the para-substituted ring, the quaternary aromatic carbon, the methoxy carbon, the benzylic carbon, and the carbons of the cyclohexyl ring.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-OCH₃) ~159.0
Aromatic (CH) ~129.5
Aromatic (CH) ~114.0
Quaternary Aromatic (C-CH₂) ~131.0
Methoxy (CH₃O) ~55.2
Benzylic (Ar-CH₂) ~53.0
Cyclohexyl (CH-N) ~57.0

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its secondary amine, aromatic ether, and aliphatic functionalities.

Expected FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300-3500 Weak-Medium, Sharp
Aromatic C-H C-H Stretch 3000-3100 Medium
Aliphatic C-H C-H Stretch 2850-2960 Strong
Aromatic Ring C=C Stretch 1580-1610, 1450-1510 Medium-Strong
Alkane C-H Bend 1350-1470 Medium
Aryl Ether C-O-C Asymmetric Stretch 1230-1270 Strong
Aryl Ether C-O-C Symmetric Stretch 1020-1075 Medium

Key diagnostic peaks would include the sharp N-H stretch, the strong aliphatic C-H stretches from the cyclohexyl group, and the very strong asymmetric C-O-C stretch characteristic of the aryl ether.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural fragments of a compound. The molecular formula for this compound is C₁₄H₂₁NO, corresponding to a molecular weight of approximately 219.32 g/mol .

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, which is inherently weak and leads to the formation of a highly stable, resonance-delocalized 4-methoxybenzyl cation.

Predicted Mass Spectrometry Fragmentation

m/z Ion Fragment Description
219 [C₁₄H₂₁NO]⁺ Molecular Ion (M⁺)
121 [C₈H₉O]⁺ 4-Methoxybenzyl cation (base peak)
98 [C₆H₁₂N]⁺ Cyclohexylamine (B46788) radical cation

The base peak is predicted to be at m/z 121, corresponding to the 4-methoxybenzyl cation, due to its significant stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The principal chromophore in this compound is the 4-methoxyphenyl group. The cyclohexylamine portion does not absorb significantly in the standard UV-Vis range (200-800 nm).

The benzene ring exhibits characteristic π → π* transitions. The presence of the methoxy group (-OCH₃), an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Two main absorption bands are expected:

An intense band around 225 nm , corresponding to the primary E₂-band of the benzene ring.

A less intense band around 275 nm , corresponding to the secondary B-band, which shows fine structure in non-polar solvents.

These absorptions are characteristic of anisole-type compounds and confirm the presence of the substituted aromatic ring system.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

As of this writing, a published single-crystal X-ray structure for this compound has not been found in surveyed literature. However, if such a study were performed on a suitable crystal, it would be expected to reveal:

The cyclohexyl ring adopting a stable chair conformation .

The orientation of the N-benzyl and N-cyclohexyl bonds (e.g., whether the substituents on the nitrogen are axial or equatorial relative to the cyclohexane (B81311) ring).

The planarity of the 4-methoxyphenyl group.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. For N-(4-methoxybenzyl)cyclohexanamine, DFT would be used to determine its most stable three-dimensional structure (optimized geometry), vibrational frequencies, and a host of electronic properties.

Methodologies like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for such calculations on organic molecules. researchgate.netfip.org These studies can accurately predict geometric parameters like bond lengths and angles, which can then be compared with experimental data if available, for instance, from X-ray crystallography. fip.orgresearchgate.net

The electronic character of a molecule is central to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, DFT calculations would map the electron density of these orbitals. This would reveal the regions of the molecule that are most electron-rich (HOMO) and electron-poor (LUMO), thereby predicting the likely sites for electrophilic and nucleophilic attack, respectively. While direct data for the target compound is unavailable, studies on related structures, such as dimethoxybenzenamine Schiff bases, utilize DFT to calculate these parameters to understand their electronic behavior and reactivity. fip.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: Data below is for a representative related molecule, not this compound, and serves to illustrate the output of DFT calculations.)

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6

This interactive table showcases typical energy values obtained from FMO analysis.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net

These theoretical spectra are invaluable for several reasons. They can aid in the interpretation of experimental spectra by helping to assign specific peaks to corresponding molecular vibrations or atomic nuclei. For novel compounds where experimental data is yet to be obtained, predicted spectra can provide a reference for characterization. Studies on complex molecules containing methoxybenzyl or triazolone moieties have successfully used DFT methods (e.g., B3LYP/B3PW91) to calculate and correlate theoretical IR and NMR data with experimental findings. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be the first step. The simulation would place the compound into the active site of the target protein to identify the most stable binding pose. The output provides a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and details the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, in studies of complex derivatives containing a 4-methoxybenzyl group, docking simulations have been used to show how the molecule fits within the active site of a target like the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.govresearchgate.net These studies identify key amino acid residues that form strong hydrogen bonds and hydrophobic interactions with the ligand. nih.govresearchgate.net

By analyzing the binding mode, researchers can gain insights into how a compound might inhibit an enzyme. The docking results can show whether the ligand blocks the active site, preventing the natural substrate from binding, or if it induces a conformational change in the enzyme that deactivates it.

Studies on various N-benzyl derivatives have successfully used docking to understand their potential as enzyme inhibitors, for instance, against acetylcholinesterase (AChE), an important target in Alzheimer's disease research. nih.gov Similarly, docking has been applied to hydrazone derivatives to predict their interactions with EGFR and HER2 protein receptors, providing a rationale for their potential anticancer activity. nih.gov These analyses reveal that hydrogen bonding and hydrophobic interactions are often the main determinants of binding affinity and efficacy. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand-Protein Complex (Note: This data is hypothetical and illustrates typical results from a docking study.)

Target Protein Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Example Kinase -8.5 TYR-256, LYS-210 Hydrogen Bond
VAL-205, ILE-280 Hydrophobic

This interactive table demonstrates how binding interactions are typically reported.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and the stability of ligand-protein interactions.

An MD simulation of this compound complexed with a protein target would reveal how the ligand and protein residues move and adjust to each other in a simulated physiological environment. This can confirm the stability of the binding pose predicted by docking and identify any conformational changes in the protein upon ligand binding. For instance, MD simulations have been used to study the unbinding pathways of inhibitors from enzymes and to analyze the "open-close" mechanisms of active sites, which are crucial for inhibitor dissociation.

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate a more accurate binding free energy, refining the estimates from initial docking scores. Such approaches have been applied to various systems to understand inhibitor stability and binding. fip.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery and medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These methods are instrumental in optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. Subsequently, molecular descriptors for each analog would be calculated. These descriptors could include:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., dipole moment, partial charges).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP).

Once the descriptors and biological activity data are obtained, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a QSAR equation. nih.gov

Hypothetical QSAR Data for this compound Analogs

The following interactive table illustrates the type of data that would be generated in a QSAR study of hypothetical analogs of this compound. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

Compound IDR-Group ModificationMolecular Weight ( g/mol )LogPpIC50
1 H (this compound)233.353.56.2
2 4-Fluoro251.343.76.5
3 4-Chloro267.804.06.8
4 3-Methoxy263.383.46.1
5 4-Trifluoromethyl301.344.57.2

A resulting hypothetical QSAR equation might look like: pIC50 = 0.8 * LogP + 0.01 * Molecular Weight + 2.5

This equation would suggest that both hydrophobicity (LogP) and molecular size positively contribute to the biological activity of these hypothetical analogs. Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. nih.govd-nb.infonih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. d-nb.infonih.gov

A pharmacophore model for a series of active compounds like this compound derivatives could be generated based on their common structural features and conformational analysis. This model would represent a 3D map of the key interaction points required for biological activity.

Hypothetical Pharmacophoric Features of this compound

Based on its structure, a pharmacophore model for this compound could potentially include the following features:

Feature TypeDescription
Aromatic Ring (AR) The 4-methoxyphenyl (B3050149) group.
Hydrogen Bond Acceptor (HBA) The oxygen atom of the methoxy (B1213986) group.
Hydrogen Bond Donor (HBD) The nitrogen atom of the amine (in its protonated form).
Hydrophobic (HY) The cyclohexyl ring.

This pharmacophore model could then be used as a 3D query to screen large compound databases to identify novel molecules that possess the same essential features, even if they have a different chemical scaffold. nih.gov This approach is a cornerstone of modern virtual screening and scaffold hopping strategies in drug discovery. nih.gov

Biological Activity and Molecular Interactions Preclinical Research Focus

In Vitro Enzyme Inhibition Studies

In vitro studies are crucial for elucidating the potential biochemical and pharmacological properties of a compound. By testing a substance against isolated enzymes, researchers can determine its inhibitory activity and gain insights into its mechanism of action at a molecular level. This section details the available preclinical research findings regarding the enzyme inhibition profile of N-(4-methoxybenzyl)cyclohexanamine.

Monoamine Oxidase (MAO-A/B) Inhibition

No publicly available scientific literature or data from the conducted searches indicates that this compound has been evaluated for its in vitro inhibitory activity against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).

Interactive Data Table: MAO-A/B Inhibition

Compound Target Enzyme IC50 (µM) Source
This compound MAO-A Data not available

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

There is no information within the searched scientific literature to suggest that this compound has been assessed for its potential to inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme.

Interactive Data Table: DPP-IV Inhibition

Compound Target Enzyme IC50 (µM) Source

DprE1 Enzyme Inhibition

The conducted searches yielded no evidence of in vitro studies on the inhibitory effects of this compound against the DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) enzyme.

Interactive Data Table: DprE1 Inhibition

Compound Target Enzyme IC50 (µM) Source

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No research findings from the performed searches indicate that this compound has been tested for its inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Interactive Data Table: AChE and BChE Inhibition

Compound Target Enzyme IC50 (µM) Source
This compound AChE Data not available

VEGFR-2 Kinase Binding

There is no available data from the conducted searches to suggest that this compound has been evaluated for its binding affinity to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Interactive Data Table: VEGFR-2 Kinase Binding

Compound Target Binding Affinity (e.g., Kd, Ki) Source

General Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Mixed)

Enzyme inhibitors decrease an enzyme's activity. The interaction can be reversible or irreversible. Reversible inhibitors form a noncovalent complex with the enzyme, and their effects can be reversed, while irreversible inhibitors typically form covalent bonds. Reversible inhibition can be categorized into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: In this mechanism, the inhibitor molecule often resembles the substrate and competes for the same active site on the enzyme. The inhibitor and substrate cannot be bound to the enzyme simultaneously. The inhibitory effect can be overcome by increasing the concentration of the substrate. Competitive inhibition increases the apparent Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), but it does not affect the Vmax itself. This is because with enough substrate, the substrate can out-compete the inhibitor.

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic activity but does not prevent the substrate from binding to the active site. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. This type of inhibition results in a decrease in the Vmax, but the Km remains unchanged.

Uncompetitive Inhibition: This form of inhibition is distinct in that the inhibitor only binds to the enzyme-substrate (ES) complex, not to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. Uncompetitive inhibition leads to a decrease in both Vmax and Km. The reduction in Km can be seen as an apparent increase in the enzyme's affinity for the substrate, as the binding of the inhibitor to the ES complex effectively removes it from the reaction equilibrium.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but it has a different affinity for each. This type of inhibition is a "mixture" of competitive and uncompetitive inhibition. The binding of a mixed inhibitor affects both the Km and the Vmax of the enzymatic reaction. If the inhibitor has a greater affinity for the free enzyme, it will increase the apparent Km (more similar to competitive inhibition). If it has a greater affinity for the enzyme-substrate complex, it will decrease the apparent Km (more similar to uncompetitive inhibition). In all cases of mixed inhibition, the Vmax is decreased.

Receptor Binding Profiling

Glutamate NMDA Receptor (PCP-site) Binding

No data is currently available in the public domain regarding the binding affinity of this compound for the phencyclidine (PCP) site of the NMDA receptor.

Serotonin (B10506) Transporter Interactions

There is no publicly available information on the interaction or binding affinity of this compound with the serotonin transporter.

Sigma Receptor Affinities

Specific binding affinities (Ki values) of this compound for either sigma-1 or sigma-2 receptors have not been reported in the scientific literature.

Molecular Interaction Studies

DNA Binding Mechanisms through Spectroscopy and Molecular Docking

No studies utilizing spectroscopic methods or molecular docking to investigate the potential DNA binding mechanisms of this compound have been found in the public scientific record.

Interactions with Other Biological Macromolecules

Information regarding the interactions of this compound with other biological macromolecules is not available in the current body of scientific literature.

Advanced Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Analysis and Purification

Chromatography is the cornerstone for the analysis of N-(4-methoxybenzyl)cyclohexanamine. The choice of technique depends on the specific analytical goal, such as purity determination, identification of volatile impurities, or comprehensive profiling of related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase (RP-HPLC) is the most common mode used for this type of molecule, which possesses both hydrophobic (cyclohexyl and benzyl (B1604629) rings) and polar (secondary amine) characteristics. A well-developed RP-HPLC method can effectively separate the main compound from its potential impurities. orientjchem.org

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. For a compound like this compound, C8 or C18 columns are suitable stationary phases. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. orientjchem.orgsielc.com UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the methoxybenzyl chromophore, often around 225 nm. orientjchem.org The method's performance is evaluated based on its ability to provide a sharp, symmetrical peak for the main analyte, well-resolved from any impurity peaks. orientjchem.org

Table 1: Typical HPLC Parameters for Analysis of Related Amine Compounds

ParameterConditionReference/Rationale
ColumnReversed-Phase C18 or Phenyl-Hexyl (e.g., 250mm x 4.6mm, 5µm)Provides good retention and selectivity for amine-containing aromatic compounds. orientjchem.orgdocuchem.com
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile or MethanolAcidified mobile phase improves peak shape for amines by suppressing silanol (B1196071) interactions. Gradient elution allows for separation of impurities with different polarities. docuchem.com
Flow Rate1.0 mL/minStandard flow rate for analytical columns of this dimension. orientjchem.org
DetectionUV at ~225 nmCorresponds to the UV absorbance of the methoxybenzyl group. orientjchem.org
Column Temperature25-40 °CControlled temperature ensures reproducible retention times. docuchem.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities that may be present in this compound samples. This could include residual solvents from synthesis or volatile by-products. The parent compound itself has a relatively high boiling point, which can make direct analysis challenging. However, analysis of the more volatile precursor, cyclohexylamine (B46788), is readily achievable with GC-MS. nih.gov

For the analysis of this compound itself or less volatile impurities, derivatization is often employed to increase volatility and improve chromatographic peak shape. Silylation or acylation of the secondary amine group can make the molecule more suitable for GC analysis. The mass spectrometer provides definitive identification of separated components based on their mass spectra and fragmentation patterns. nih.gov A predicted GC-MS spectrum for the related compound cyclohexylamine shows characteristic fragmentation that can be used for its identification. hmdb.ca

Table 2: General GC-MS Parameters for Amine Analysis

ParameterConditionRationale
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)Provides good resolution for a wide range of organic compounds.
Carrier GasHelium or HydrogenInert carrier gas standard for GC-MS.
Inlet Temperature~250-280 °CEnsures rapid vaporization of the sample without thermal degradation.
Oven ProgramTemperature gradient (e.g., 50 °C held for 2 min, ramp to 300 °C at 10-15 °C/min)Separates compounds based on their boiling points and interactions with the stationary phase.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable mass spectra. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov It is an ideal technique for the comprehensive analysis of this compound, enabling the detection and identification of the parent compound, as well as non-volatile impurities, metabolites, and degradation products, often at very low levels. nih.gov The use of derivatization can enhance detection sensitivity and improve chromatographic separation by reversed-phase liquid chromatography (RPLC). nih.gov

For this compound, electrospray ionization (ESI) in positive ion mode would be highly effective, as the secondary amine is readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide accurate mass measurements, which aids in confirming the elemental composition of the parent ion and its fragments. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, yielding structural information that confirms the identity of the compound and helps in the structural elucidation of unknown impurities. nih.gov

Table 3: Illustrative LC-MS Parameters for Profiling

ParameterConditionRationale
LC SystemUHPLC or NanoLCProvides enhanced separation efficiency and sensitivity compared to conventional HPLC. nih.gov
ColumnReversed-Phase C18 (e.g., < 3 µm particle size)Standard for separating small molecules in complex mixtures.
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileVolatile buffer is compatible with MS and aids in ionization. nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive ModeEffectively ionizes the basic amine group to form [M+H]⁺.
Mass AnalyzerTriple Quadrupole (TQ-MS) or High-Resolution (Orbitrap, TOF)TQ-MS is excellent for quantification, while HRMS provides accurate mass for identification. nih.govnih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a highly efficient analytical technique, particularly for charged and polar molecules. nih.gov CE-MS offers an orthogonal separation mechanism to liquid chromatography, making it valuable for analyzing complex samples or confirming purity from a different analytical perspective.

For this compound, which is basic and will be protonated in acidic buffer systems, CE-MS is well-suited for analysis. The technique is known for its extremely high separation efficiency (measured in hundreds of thousands of theoretical plates), minimal sample consumption, and rapid analysis times. nih.gov It can be particularly useful for separating closely related isomers or impurities that may be difficult to resolve by HPLC. The interface between the CE capillary and the mass spectrometer, often a coaxial sheath-flow or sheathless design, is critical for achieving stable ionization and high sensitivity. nih.gov

Table 4: Foundational CE-MS Parameters

ParameterConditionRationale
CapillaryFused-silica capillary (e.g., 50 µm i.d., 50-100 cm length)Standard dimensions for high-efficiency separations.
Background Electrolyte (BGE)Acidic buffer (e.g., 10-50 mM formic acid in water/methanol)Ensures the analyte is positively charged and provides conductivity. Volatile for MS compatibility.
Separation Voltage20-30 kVDrives the electrophoretic separation.
InjectionHydrodynamic or electrokinetic injectionIntroduces a small plug of sample into the capillary.
MS InterfaceSheath-flow or Sheathless ESIProvides a stable electrospray for sensitive MS detection. nih.gov

Supercritical Fluid Chromatography (SFC) uses a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. mt.com This "supercritical fluid" has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to fast and efficient separations. nih.gov SFC is considered a form of normal-phase chromatography and is an excellent alternative to NP-HPLC, offering the benefits of reduced organic solvent consumption, making it a "greener" technique. chromservis.bg

For a compound like this compound, SFC is well-suited for both analytical and preparative-scale purification. The mobile phase consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol or ethanol (B145695), to control analyte retention. nih.gov To improve the peak shape of basic compounds like secondary amines, a small amount of an additive, such as triethylamine (B128534) or isopropylamine, is often added to the modifier to block active sites on the stationary phase. nih.gov A variety of stationary phases, including polar and chiral columns, can be used to achieve desired selectivity. nih.govchromservis.bg

Table 5: Representative SFC Conditions

ParameterConditionRationale
ColumnPolar stationary phases (e.g., Diol, Amino, Pyridinyl)Provides normal-phase retention mechanism suitable for SFC. Amino and Diol phases show good performance for basic drugs. nih.gov
Mobile PhaseSupercritical CO₂ with a polar modifier (e.g., 5-40% Methanol)The modifier adjusts the polarity of the mobile phase to elute the analyte. nih.gov
AdditiveBasic modifier (e.g., 0.1% Triethylamine)Improves peak shape for basic analytes by minimizing interactions with residual silanols. nih.gov
Back Pressure100-150 barMaintains the CO₂ in a supercritical state.
DetectionUV or Mass Spectrometry (MS)UV is standard; MS coupling is readily achievable for enhanced identification. mt.com

Method Development and Validation for this compound and its Derivatives

The development of a robust analytical method for this compound is an iterative process of selecting and optimizing parameters such as the column, mobile phase, and instrument settings. Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose, a requirement stipulated by regulatory bodies. nih.goveurachem.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound and its relevant impurities.

The validation process is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov Key performance characteristics are assessed to prove the method's suitability. These parameters ensure that the analytical method provides trustworthy data for quality control, stability studies, and impurity monitoring of this compound. dcvmn.orgpda.org

Table 6: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
SpecificityAbility to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Analyte peak is well-resolved from other peaks; peak purity analysis passes. nih.gov
LinearityAbility to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) ≥ 0.999. nih.govsemanticscholar.org
RangeThe interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for assay; LOQ to 120% for impurities. semanticscholar.org
AccuracyThe closeness of test results to the true value, often assessed by spike/recovery studies.Recovery within 98.0-102.0%. semanticscholar.org
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. orientjchem.org
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. orientjchem.org
RobustnessA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied slightly. nih.gov

Application of Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. pharmainfo.inthaiscience.infonih.gov When applied to analytical methods, this is known as Analytical QbD (AQbD). The goal of AQbD is to design a method that is robust and consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.comlcms.cz

For the analysis of this compound, likely by a technique such as reverse-phase high-performance liquid chromatography (RP-HPLC), the AQbD process would involve the following steps:

Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. arabjchem.org For this compound, the ATP would define the required accuracy, precision, and sensitivity for the quantification of the main compound and its impurities.

Critical Quality Attributes (CQAs): These are the properties of the analytical result that should be within a certain limit to ensure the desired quality. arabjchem.orgresearchgate.net For an HPLC method, CQAs would include peak resolution, tailing factor, and retention time.

Risk Assessment: This involves identifying the parameters of the analytical method that could potentially impact the CQAs. nih.govarabjchem.org A cause-and-effect or Ishikawa diagram could be used to brainstorm potential variables, followed by a risk ranking to prioritize the most critical parameters.

Design of Experiments (DoE): This statistical tool is used to systematically study the effects of the identified critical method parameters on the CQAs. pharmainfo.inamericanpharmaceuticalreview.com By varying multiple factors simultaneously, DoE allows for an efficient understanding of the method's behavior.

Method Operable Design Region (MODR): The knowledge gained from the DoE is used to establish a design space, which is the multidimensional combination of method parameters that have been demonstrated to provide assurance of quality. nih.govamericanpharmaceuticalreview.com

Control Strategy: A control strategy is designed to ensure the method consistently operates within the MODR. This includes system suitability tests and other monitoring procedures. pharmainfo.inarabjchem.org

Table 1: Illustrative Risk Assessment for an HPLC Method for this compound

Method Parameter Potential Failure Mode Impact on CQA (Resolution, Tailing Factor) Risk Priority
Mobile Phase CompositionInaccurate mixing of solventsPoor peak shape, co-elution of impuritiesHigh
pH of Aqueous PhaseShift in pHChanges in retention time and peak shapeHigh
Column TemperatureFluctuation in temperatureVariability in retention time and selectivityMedium
Flow RateInconsistent flowShifting retention times, affecting resolutionMedium
Column LotVariation between lotsChanges in selectivity and retentionLow

Green Analytical Chemistry Approaches

Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste and energy consumption. bohrium.commdpi.comresearchgate.net The principles of GAC can be applied to the analytical methods used for this compound.

Key strategies for implementing green chemistry in the analysis of this compound include:

Solvent Reduction and Replacement: Traditional HPLC methods often use large volumes of organic solvents like acetonitrile and methanol, which are toxic and environmentally harmful. researchgate.net Green alternatives include using water-based solvent systems, ionic liquids, or supercritical fluids like CO2. mdpi.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce solvent consumption due to shorter run times and smaller column dimensions. researchgate.net

Energy Efficiency: Employing methods that consume less energy, such as using smaller instruments or faster analytical techniques, aligns with GAC principles. mdpi.com

Waste Minimization: The reduction of solvent and reagent use directly leads to less waste generation. bohrium.com On-site analysis and process analytical technology (PAT) can also contribute to waste reduction by providing real-time data and minimizing the need for offline sampling and analysis. thaiscience.info

Use of Renewable Resources: Whenever possible, reagents and solvents derived from renewable sources should be prioritized. researchgate.net

Table 2: Comparison of Traditional vs. Green HPLC Approaches for this compound Analysis

Parameter Traditional RP-HPLC Green UHPLC
Solvent Acetonitrile/Methanol and WaterEthanol/Water or Supercritical CO2
Solvent Consumption High (e.g., 1-2 mL/min)Low (e.g., 0.2-0.5 mL/min)
Run Time Longer (15-30 min)Shorter (2-10 min)
Waste Generation SignificantMinimized
Energy Consumption HigherLower

Impurity Profiling and Quantification

Impurity profiling is the identification and quantification of all potential impurities present in a substance. nih.gov For this compound, impurities can originate from the starting materials, by-products of the synthesis, degradation products, or contaminants from storage and handling. nih.gov A thorough understanding of the synthetic route is essential for predicting potential process-related impurities. nih.gov

The synthesis of this compound likely involves the reductive amination of cyclohexanone (B45756) with 4-methoxybenzylamine (B45378) or a similar pathway. Potential impurities could therefore include:

Unreacted starting materials (cyclohexanone, 4-methoxybenzylamine)

Intermediates from the reaction

By-products from side reactions

Degradation products formed under stress conditions (e.g., heat, light, oxidation)

A combination of analytical techniques is often employed for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is a common first step for separation and preliminary identification. For structural elucidation of unknown impurities, hyphenated techniques are invaluable. nih.gov These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Offers detailed structural information.

Once identified, these impurities must be quantified. This is typically done using a validated HPLC method with reference standards for each impurity. If a reference standard is not available, the concentration of the impurity can be estimated using the principle of relative response factor.

Table 3: Potential Impurities in this compound and Analytical Techniques for their Detection

Compound Name Potential Origin Analytical Technique(s)
CyclohexanoneStarting MaterialGC-MS, HPLC-UV
4-MethoxybenzylamineStarting MaterialHPLC-UV, LC-MS
Bis(4-methoxybenzyl)amineBy-productHPLC-UV, LC-MS
N-(4-methoxybenzylidene)cyclohexanamineIntermediateHPLC-UV, LC-MS
4-Methoxybenzoic acidDegradation ProductHPLC-UV, LC-MS

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The synthesis of N-substituted amines is a cornerstone of organic chemistry. Traditional methods for preparing N-(4-methoxybenzyl)cyclohexanamine, such as reductive amination of cyclohexanone (B45756) with 4-methoxybenzylamine (B45378) or nucleophilic substitution between cyclohexylamine (B46788) and a 4-methoxybenzyl halide, are well-established. However, future research could focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Advancements in catalysis offer avenues for improvement. For instance, the development of novel metal- or organo-catalysts could enable the synthesis to proceed under milder conditions, with lower catalyst loadings and higher atom economy. Drawing inspiration from the synthesis of complex chiral amines, future work could explore asymmetric synthetic strategies to produce enantiomerically pure forms of substituted this compound derivatives, which is crucial for investigating stereospecific biological interactions. mdpi.com The synthesis of related chiral tertiary dibenzylamines has been achieved through methods like asymmetric Aza-Michael additions, followed by hydrolysis and Barton decarboxylation, highlighting a potential pathway for creating chiral derivatives. mdpi.com

Further research could also investigate flow chemistry approaches for the synthesis of this compound and its analogs. Flow synthesis can offer improved safety, scalability, and product consistency compared to traditional batch methods.

Design and Synthesis of Advanced this compound Scaffolds with Tuned Biological Properties

The this compound core is a promising starting point for the design of new biologically active molecules. The distinct cyclohexyl, benzyl (B1604629), and amine moieties can be systematically modified to tune the compound's physicochemical and pharmacological properties. The 4-methoxy-N-methylanilino moiety, for example, is found in other compounds that have exhibited significant cytotoxic activity against various human tumor cell lines. nih.gov

Future research should focus on creating libraries of this compound analogs and screening them for various biological activities. For example, derivatives of similar diarylamine structures have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov By modifying the substituents on the phenyl ring or the cyclohexyl group, it may be possible to optimize the molecule's interaction with biological targets. Introducing different functional groups could enhance properties like binding affinity, metabolic stability, and cell permeability. nih.gov For instance, research on naphthalene-dione analogues has shown that introducing nitrogen-containing groups can improve specificity while maintaining potency. nih.gov

Table 1: Proposed Modifications to the this compound Scaffold and Their Potential Biological Implications

Scaffold PositionProposed ModificationPotential Biological Target/ApplicationRationale
Phenyl RingIntroduction of additional hydroxyl or nitro groupsAnticancer, Anti-inflammatoryAltering electronic properties and hydrogen bonding potential to mimic known bioactive compounds. nih.govmdpi.com
Cyclohexyl RingIntroduction of fluoro or hydroxyl groupsNeurological Disorders, Enzyme InhibitionModifying lipophilicity and creating new interaction points. unc.edu
Benzyl LinkerVariation of alkyl chain length or rigidityTubulin Polymerization InhibitionA small alkyl group on the linker might enhance cytotoxic activity. nih.gov
Amine NitrogenConversion to amide or sulfonamideBroad-spectrum BioactivityCreating derivatives with different chemical properties and potential for new interactions. nih.gov

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To guide the rational design of new derivatives, a synergistic approach combining computational modeling and experimental validation is essential. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the structural and electronic properties of this compound and its analogs. manchester.ac.uk

Future research can utilize these computational tools to:

Predict Molecular Geometry: Determine the most stable three-dimensional conformations of the molecule, which is critical for understanding how it interacts with biological targets.

Analyze Electronic Properties: Map the electron density and electrostatic potential to identify regions of the molecule that are likely to participate in intermolecular interactions.

Simulate Docking with Biological Targets: If a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of different derivatives, helping to prioritize which compounds to synthesize and test.

Establish Structure-Activity Relationships (SAR): By correlating computational data with experimental results, robust SAR models can be developed to predict the biological activity of novel, unsynthesized derivatives. manchester.ac.uk

This integrated approach accelerates the discovery process, reduces the number of compounds that need to be synthesized, and provides deeper insights into the molecular mechanisms of action.

Development of Selective Chemical Probes and Ligands

The this compound scaffold can serve as a foundation for the development of chemical probes. mskcc.org Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an RNA molecule, allowing researchers to study its function in a cellular or organismal context. mskcc.orgnih.gov The development of such probes is a highly multidisciplinary field that often involves creating novel chemical entities. mskcc.org

Future work could involve modifying the this compound structure to incorporate reporter tags, such as:

Fluorescent Dyes: Attaching a fluorophore would allow for the visualization of the probe's localization within cells using techniques like fluorescence microscopy.

Biotin: A biotinylated probe can be used to isolate its binding partners from cell lysates for identification by mass spectrometry.

Radiolabels: Introducing a radioactive isotope would enable imaging techniques like Positron Emission Tomography (PET) to study the probe's distribution in vivo.

The creation of such probes derived from this scaffold could help to identify new biological targets and elucidate complex biological pathways. scispace.com These tools are invaluable for moving beyond traditional genetics and studying protein function in their native environments. mskcc.org

Contribution to Understanding Amine Reactivity and Biological Recognition

Amines are fundamental functional groups in a vast array of biologically active molecules. msu.edu The secondary amine in this compound is sterically hindered by the adjacent bulky cyclohexyl and benzyl groups. Studying the reactivity of this amine—for instance, its nucleophilicity and basicity—can provide valuable data for the broader field of physical organic chemistry. msu.edu

Future research could systematically investigate how the electronic nature of the 4-methoxybenzyl group and the steric bulk of the cyclohexyl group influence the amine's reactivity in various chemical transformations. This can contribute to a more nuanced understanding of how structure affects reactivity in complex amines.

Furthermore, this molecule can serve as a model system for studying biological recognition. The way its distinct structural features are recognized by enzymes or receptors can provide insights into the principles of molecular recognition. guidetopharmacology.org Understanding how the interplay of size, shape, and electronics in a molecule like this compound dictates its biological interactions is a fundamental question that future research on this compound can help to answer.

Q & A

Q. What are the established synthetic routes for N-(4-methoxybenzyl)cyclohexanamine, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via reductive amination between 4-methoxybenzaldehyde and cyclohexanamine. A common protocol involves using sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions. Optimization strategies include:

  • Stoichiometry: Maintain a 1:1.2 molar ratio of cyclohexanamine to aldehyde to minimize side products.
  • Solvent Polarity: Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency.
  • Monitoring: Track progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) or HPLC (C18 column, 220 nm detection).
    Yield improvements (>75%) are achievable by adding molecular sieves to absorb water .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR (δ 3.78 ppm for OCH3, δ 2.5–3.0 ppm for N–CH2) and 13C NMR (δ 55.3 ppm for OCH3, δ 60.1 ppm for N–CH2) confirm substitution patterns.
  • IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and aromatic C–O bonds (1250 cm⁻¹).
  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 247.3 (C14H21NO).
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., C–H⋯π interactions in crystal lattices) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Storage: Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C.
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO3) to prevent exothermic reactions.
  • Waste Disposal: Neutralize with dilute HCl and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • SwissADME: Predicts bioavailability (Lipinski’s Rule of 5 violations), blood-brain barrier permeability, and solubility (LogS).
  • Molinspiration: Generates bioactivity scores for GPCR ligands or ion channel modulators.
  • Molecular Docking: Use AutoDock Vina to assess binding affinity (ΔG < −6 kcal/mol) to targets like σ receptors. Validate with experimental LogP (octanol/water partition) and microsomal stability assays .

Q. What strategies resolve conflicting spectral data during structural elucidation of novel analogs?

Methodological Answer:

  • 2D NMR: HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities.
  • High-Resolution MS: Confirm molecular formula (e.g., HRMS accuracy <3 ppm).
  • DFT Calculations: Compare experimental 13C NMR shifts with B3LYP/6-31G(d)-predicted values.
  • Crystallography: Definitive proof of stereochemistry via single-crystal analysis (R-factor <0.05) .

Q. How to design in vitro anticancer activity studies for this compound, based on structural analogs?

Methodological Answer:

  • Cell Lines: Use NCI-60 panel (e.g., MCF-7, PC-3) for broad screening.
  • Assays: MTT or SRB assays (48–72h exposure; IC50 calculation via nonlinear regression).
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control).
  • Mechanistic Studies: Annexin V/PI staining for apoptosis and ROS detection via DCFH-DA.
  • Data Interpretation: Compare potency (IC50 <50 μM) and selectivity indices (SI >3) .

Q. What analytical techniques ensure batch-to-batch consistency in research-grade material?

Methodological Answer:

  • HPLC: Purity >95% (C18 column, 40% acetonitrile/water, 1 mL/min flow).
  • GC-MS: Detect residual solvents (e.g., DCM <500 ppm).
  • Elemental Analysis: C/H/N ratios within 0.4% of theoretical values.
  • Chiral HPLC: For enantiomeric purity (e.g., Chiralpak AD-H column, hexane/iPrOH 90:10) .

Q. How to conduct structure-activity relationship (SAR) studies for optimizing receptor binding affinity?

Methodological Answer:

  • Substituent Variation: Modify methoxy position (para vs. meta) or cyclohexyl substituents (e.g., methyl vs. ethyl).
  • Electronic Effects: Use Hammett plots to correlate σ values with activity.
  • Molecular Dynamics: Simulate ligand-receptor interactions (e.g., GROMACS, 100 ns trajectories).
  • Experimental Validation: Radioligand binding assays (Ki determination via Cheng-Prusoff equation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.